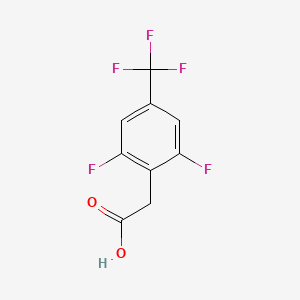![molecular formula C10H16F3N3 B3039286 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine CAS No. 1006340-62-0](/img/structure/B3039286.png)
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine, have been synthesized and characterized. These compounds are identified through methods like FT-IR, UV-visible spectroscopy, and X-ray crystallography. Such studies help in understanding the molecular structure and properties of these compounds (Titi et al., 2020).
Chemical Reactions
- Research on the reactions of related pyrazole derivatives with different chemicals has been conducted. For instance, the reaction of alkylsulfanyl methyl pentane diones with nicotinic hydrazide has been studied, leading to the formation of substituted pyrazoles (Баева et al., 2020).
Biological Activity
- Some studies have focused on the biological activity of pyrazole derivatives. These compounds have shown potential in terms of antitumor, antifungal, and antibacterial properties. This indicates their relevance in developing new pharmacophores for therapeutic applications (Titi et al., 2020).
Material Science
- In material science, these compounds have been explored for their utility in various applications. For example, pyrazolylethylamine zinc(II) carboxylate complexes have been synthesized and tested as catalysts for copolymerization processes, demonstrating their potential in polymer chemistry (Matiwane et al., 2020).
Drug Development
- In the realm of drug development, these pyrazole derivatives have been synthesized and evaluated for their antimicrobial potential. This research is crucial for the discovery of new antimicrobial agents (Holla et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures are often used in medicinal and agrochemistry .
Mode of Action
The synthesis of similar compounds involves a one-step procedure for the synthesis of a regioisomeric mixture of target pyrazoles .
Biochemical Pathways
The synthesis of similar compounds involves lithiation/electrophilic trapping chemistries .
Result of Action
Similar compounds are often used in medicinal and agrochemistry, suggesting potential biological activity .
Action Environment
Safety data sheets for similar compounds suggest precautions to avoid dust formation and to ensure adequate ventilation .
properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRQBZNLAJKQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1C(=CC(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)

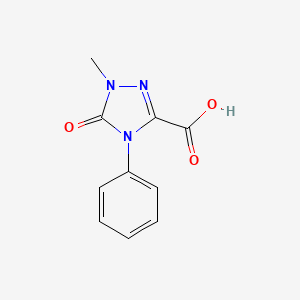
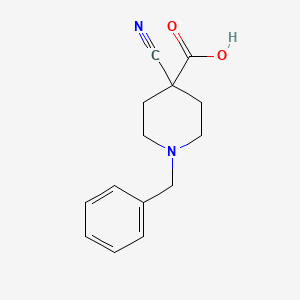
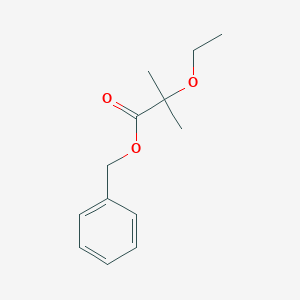
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039216.png)


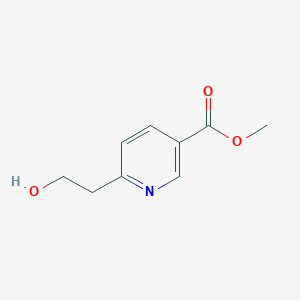
![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)
